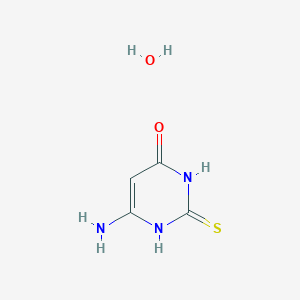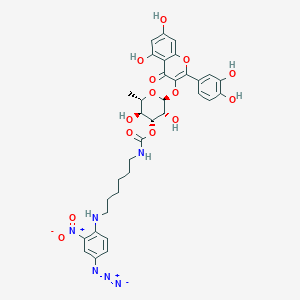
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin, also known as NAQC, is a quercetin derivative that has been synthesized for scientific research purposes. It has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of signaling pathways involved in cancer cell growth and inflammation, the reduction of oxidative stress, and the modulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been shown to modulate the expression of genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin.
In conclusion, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is a quercetin derivative that has gained attention due to its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and cardioprotective effects. Although there are limitations to its use in lab experiments, there are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin that could lead to the development of new therapeutic interventions.
Métodos De Síntesis
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is synthesized through a multi-step process that involves the protection of the hydroxyl groups of quercetin followed by the coupling of the protected quercetin with a hexylamine linker, and then the deprotection of the hydroxyl groups. The final step involves the introduction of the nitroazide group to the hexylamine linker using a diazotization reaction.
Aplicaciones Científicas De Investigación
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
104317-56-8 |
|---|---|
Nombre del producto |
3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin |
Fórmula molecular |
C34H36N6O14 |
Peso molecular |
752.7 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] N-[6-(4-azido-2-nitroanilino)hexyl]carbamate |
InChI |
InChI=1S/C34H36N6O14/c1-16-27(45)31(54-34(48)37-11-5-3-2-4-10-36-20-8-7-18(38-39-35)13-21(20)40(49)50)29(47)33(51-16)53-32-28(46)26-24(44)14-19(41)15-25(26)52-30(32)17-6-9-22(42)23(43)12-17/h6-9,12-16,27,29,31,33,36,41-45,47H,2-5,10-11H2,1H3,(H,37,48)/t16-,27-,29+,31+,33-/m0/s1 |
Clave InChI |
MAFQLFXYRRRMIN-MVCXYAEVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Otros números CAS |
104317-56-8 |
Sinónimos |
3'-O-((6-(2-nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin N-(2-nitro-4-azidophenyl)hexamethylenediamine-N'-(3'-O-quercitrin) NAP-HEX-Q |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



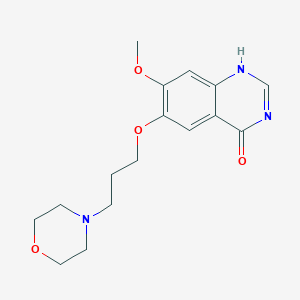
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
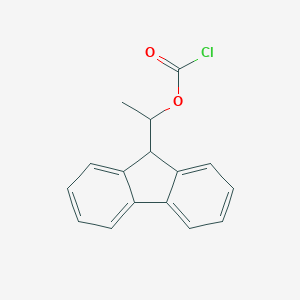
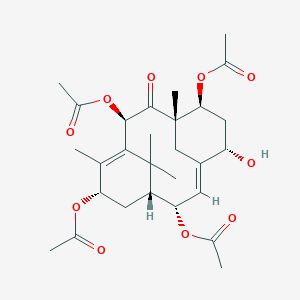
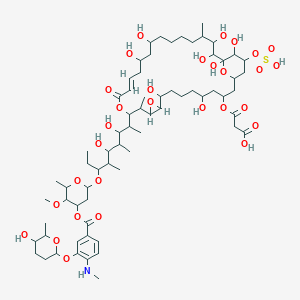
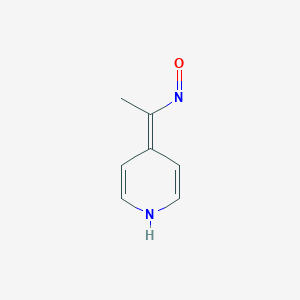
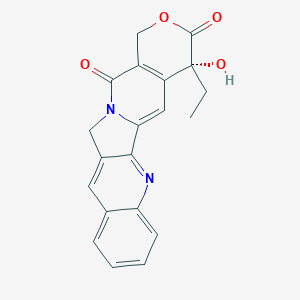
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
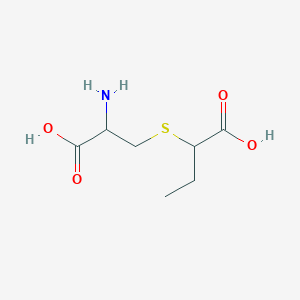
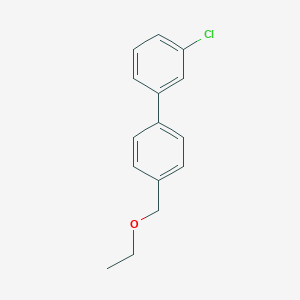
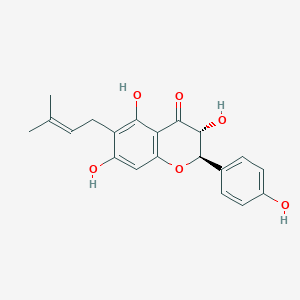
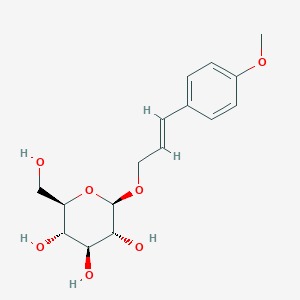
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
